molecular formula C16H16N4O3 B2937683 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2415622-07-8

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2937683
CAS No.: 2415622-07-8
M. Wt: 312.329
InChI Key: DJRFZPDMVOUQSM-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of pyrazole, phenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide shares similarities with other pyrazole and oxazole derivatives.
  • Compounds like 5-methyl-1,2-oxazole-3-carboxamide and 4-(1H-pyrazol-1-yl)phenyl derivatives are structurally related.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-11-9-14(19-23-11)16(22)17-10-15(21)12-3-5-13(6-4-12)20-8-2-7-18-20/h2-9,15,21H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFZPDMVOUQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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